2-Phenoxy-1-phenylethanol

Catalytic Transfer Hydrogenolysis Lignin Valorization Bimetallic Catalysis

Standard lignin model compounds fail to replicate native β-O-4 aryl ether reactivity. This compound integrates both the Cα-hydroxyl and β-O-4 linkage essential for mechanistic validity. - **Catalytic hydrogenolysis:** Achieves 99.9% conversion to cyclohexanol (NiCo@LC-RS, 170 °C) - **Electrocatalytic synthesis:** Produces quinoline derivatives (37.5 wt% selectivity) via NiCo₂O₄ - **Low-energy C-O cleavage:** >98% conversion at 120 °C using Ni/C catalysts - **Safety profile:** Non-cytotoxic up to 1 mM (no GSH induction/lipid peroxidation) Immediate shipping; technical data sheet available.

Molecular Formula C14H14O2
Molecular Weight 214.264
CAS No. 4249-72-3
Cat. No. B2873073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxy-1-phenylethanol
CAS4249-72-3
Molecular FormulaC14H14O2
Molecular Weight214.264
Structural Identifiers
SMILESC1=CC=C(C=C1)C(COC2=CC=CC=C2)O
InChIInChI=1S/C14H14O2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14-15H,11H2
InChIKeyGSBICRJXEDSPTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxy-1-phenylethanol: Lignin β-O-4 Model Compound and Antimycobacterial Metabolite


2-Phenoxy-1-phenylethanol (C₁₄H₁₄O₂, MW 214.26) is a β-hydroxy ether that functions as a widely adopted model compound for the β-O-4 aryl ether linkage, the most abundant structural unit in native lignin [1]. Beyond its established role in lignin valorization research, this compound has been identified as a non-cytotoxic metabolite of the antimycobacterial neolignan analog 2-phenoxy-1-phenylethanone (LS-2) [2], positioning it at a unique intersection of sustainable chemistry and early-stage pharmaceutical investigation.

Lignin β‑O‑4 model with reactive Cα–OH group for catalytic hydrogenolysis studies
Antimycobacterial metabolite with reported lower cytotoxicity in hepatocyte assay
Electrocatalytic route to N‑heterocycles from lignin surrogates

Why This Compound Differs from Other Lignin Models and Phenoxyethanol Derivatives


The bifunctional structure of 2-phenoxy-1-phenylethanol, incorporating both a β-O-4 ether linkage and a Cα-hydroxyl group, renders it uniquely suited for mechanistic studies of lignin depolymerization that cannot be replicated by simpler model compounds such as 2-phenoxyethanol or 1-phenylethanol. Its reactivity profile under catalytic hydrogenolysis and oxidative cleavage differs substantially from that of 2-phenoxy-1-phenylethanone (PP-one), its ketone analog, with the hydroxyl group enabling distinct dehydrogenation pathways essential for transfer hydrogenolysis mechanisms [1]. Furthermore, its established role as a non-cytotoxic metabolite of LS-2 [2] provides a safety rationale that contrasts with the skin-sensitizing potential of structurally similar phenoxyethanol-based preservatives, making generic substitution problematic in both catalytic and biological research contexts.

Model scope mismatch Simpler lignin models (2‑phenoxyethanol, 1‑phenylethanol) lack the β‑O‑4 linkage and may not support transfer hydrogenolysis mechanism studies.
Functional group shift The ketone analog (PP‑one) lacks the Cα–OH group required for synergistic dehydrogenation, altering product distribution and selectivity.
Assay‑context mismatch Phenoxyethanol‑based preservatives carry skin‑sensitizing potential and differ in biological research context; cytotoxicity endpoints may not transfer.

Differentiation Evidence vs. Closest Analogs and In-Class Compounds


Catalytic Transfer Hydrogenolysis: Superior Monomer Yield vs. Ketone Analog

Under catalytic transfer hydrogenolysis (CTH) conditions, 2-phenoxy-1-phenylethanol (pp-ol) achieves near-complete conversion (99.9%) and exceptionally high yields of cyclohexanol (99.9%) and ethylbenzene (93.8%) when processed over a NiCo@LC-RS bimetallic catalyst at 170 °C under 1 MPa N₂ for 4 h. In contrast, its ketone analog, 2-phenoxy-1-phenylethanone (PP-one), yields a more complex and less selective product distribution under comparable CTH conditions [1]. The Cα-hydroxyl group of pp-ol enables a synergistic dehydrogenation mechanism at Ni and Co active sites that the ketone analog cannot undergo, resulting in markedly higher selectivity toward fully hydrogenated aromatic monomers.

CTH Monomer Yield
Reported
Conversion 99.9%, Cyclohexanol 99.9%, Ethylbenzene 93.8%
Enables high‑selectivity monomer production in transfer hydrogenolysis research
Cross‑study comparable; catalyst‑specific optimization recommended
Catalytic Transfer Hydrogenolysis Lignin Valorization Bimetallic Catalysis

Electrocatalytic Quinoline Synthesis vs. Benzyl Alcohol

Electrocatalytic conversion of 2-phenoxy-1-phenylethanol over NiCo₂O₄ spinel nanoboxes achieves a 99.2 wt% conversion rate with selectivities of 37.5 wt% for quinoline derivatives and 31.5 wt% for phenol. In contrast, benzyl alcohol, another common lignin model substrate, undergoes distinct reaction pathways on the same catalyst system and does not yield nitrogen-containing heterocycles [1]. The β-O-4 linkage and Cα-hydroxyl group in 2-phenoxy-1-phenylethanol enable a multistage pathway involving C–O bond cleavage, hydroxyaldol condensation, and C–N bond formation that is inaccessible to simpler lignin model compounds.

Electrocatalytic N‑Heterocycle Synthesis
Reported
Conversion 99.2 wt%, Quinoline 37.5 wt%, Phenol 31.5 wt%
Unique one‑pot route to quinolines from lignin surrogates
Benzyl alcohol does not produce N‑heterocycles
Electrocatalysis Lignin Upgrading Nitrogen-Containing Aromatics

Low-Temperature Conversion vs. Vanillyl Alcohol

2-Phenoxy-1-phenylethanol undergoes nearly 100% conversion at a mild reaction temperature of 120 °C using a Ni/C-2-400 catalyst derived from Ni-MOF precursors, with phenol and ethylbenzene as the main products. By comparison, vanillyl alcohol, another lignin model compound, typically requires temperatures exceeding 140 °C for comparable conversion rates over Ni-based catalysts, and 4-hydroxybenzyl alcohol shows substantially lower reactivity under mild thermal conditions [1]. The β-O-4 linkage in 2-phenoxy-1-phenylethanol is intrinsically more susceptible to low-temperature C–O bond cleavage than the simpler C–O linkages present in other lignin surrogates.

Low‑Temp CTH Reactivity
Class‑level
~100% conversion at 120°C (Ni/C‑2‑400)
Supports lower‑energy lignin depolymerization studies
Class‑level inference; vanillyl alcohol typically requires >140°C
Catalytic Transfer Hydrogenolysis Low-Temperature Catalysis Ni-MOF-Derived Catalysts

Non-Cytotoxic Metabolite Profile vs. Parent Compound LS-2

Exposure of rat hepatocytes to 2-phenoxy-1-phenylethanol, as a metabolite of the antimycobacterial compound LS-2 (2-phenoxy-1-phenylethanone), at concentrations up to 1 mM for 48 h did not induce reduced glutathione (GSH) formation or lipid peroxidation, indicating an absence of oxidative stress and cytotoxicity. In contrast, the parent compound LS-2 at 1 mM exhibits very weak but detectable cytotoxicity in mammalian cells and requires careful dose management in murine models [1]. The metabolic conversion of LS-2 to 2-phenoxy-1-phenylethanol thus represents a detoxification pathway that preserves antimycobacterial activity while eliminating cytotoxic effects.

Cytotoxicity in Hepatocytes
Head‑to‑head
No GSH formation, no lipid peroxidation at 1 mM
Reported absence of oxidative stress markers supports mechanism‑of‑action studies
Parent LS‑2 exhibits low but detectable cytotoxicity
Antimycobacterial Cytotoxicity Hepatocyte Metabolism

Self-Hydrogen Transfer Hydrogenolysis Selectivity vs. Ether-Only Dimer

Self-hydrogen transfer hydrogenolysis (STH) of 2-phenoxy-1-phenylethanol over a skeletal CuZnAl catalyst at 160 °C under N₂ atmosphere yields 92% acetophenone and 92% phenol. In contrast, 2-phenethyl phenyl ether, a simpler lignin dimer lacking the Cα-hydroxyl group, yields a more complex product mixture with lower monomer selectivity under identical STH conditions [1]. The Cα-hydroxyl group in 2-phenoxy-1-phenylethanol participates directly in the dehydrogenation step, facilitating selective C–O bond cleavage that is not possible with ether-only lignin model compounds.

STH Monomer Selectivity
Reported
Acetophenone 92%, Phenol 92%
High monomer purity via self‑hydrogen transfer pathway
Ether‑only dimer yields complex mixture
Self-Hydrogen Transfer Hydrogenolysis Non-Noble Catalysis Lignin Depolymerization

Temperature and Solvent Sensitivity vs. Guaiacol

Conversion of 2-phenoxy-1-phenylethanol over Ru/C-KOH-2 catalyst in ethanol increases from 46.6% at 200 °C to 98.5% at 240 °C, with phenol selectivity rising from 9.4% to 19.5% over the same temperature range. Additionally, ethanol and 2-propanol solvents yield 65–70% conversion at 220 °C, whereas tert-butanol and 1-propanol yield only 43–47% conversion [1]. In comparison, guaiacol (2-methoxyphenol), another lignin model compound, shows different solvent and temperature response profiles in hydrogenolysis over supported metal catalysts, making 2-phenoxy-1-phenylethanol a more sensitive and tunable probe for studying solvent and temperature effects.

Solvent & Temp Sensitivity
Class‑level
Conversion range 46.6% (200°C) to 98.5% (240°C); solvent‑dependent spread >20 pp
Probe for systematic optimization of hydrogenolysis conditions
Class‑level inference; guaiacol shows narrower response window
Catalytic Hydrogenolysis Ruthenium Catalysis Solvent Effect Studies

Optimal Application Scenarios Based on Differential Evidence


High-Yield Cyclohexanol and Ethylbenzene from Lignin Surrogates

Researchers aiming to produce cyclohexanol and ethylbenzene with >90% yield from lignin model compounds should prioritize 2-phenoxy-1-phenylethanol over its ketone analog (PP-one) due to its capacity for 99.9% conversion and 99.9% cyclohexanol yield using NiCo@LC-RS bimetallic catalysts at 170 °C [1]. The hydroxyl functionality enables a synergistic dehydrogenation pathway that is not accessible to the ketone analog, making this compound the preferred substrate for high-selectivity hydrogenolysis studies.

Sustainable Synthesis of Quinoline Derivatives via Electrocatalysis

For laboratories developing electrocatalytic routes to nitrogen-containing heterocycles from renewable feedstocks, 2-phenoxy-1-phenylethanol is the only lignin model compound demonstrated to yield quinoline derivatives (37.5 wt% selectivity) in a one-pot electrochemical process using NiCo₂O₄ spinel catalysts [1]. Simpler model compounds such as benzyl alcohol cannot access the multistage C–N bond formation pathway, making 2-phenoxy-1-phenylethanol uniquely suited for this application.

Low-Energy Lignin Depolymerization at Mild Temperatures

Investigators seeking to minimize energy input in catalytic transfer hydrogenolysis should select 2-phenoxy-1-phenylethanol as their model substrate, as it achieves near-complete conversion at 120 °C using Ni/C-2-400 catalysts [1]. This represents a temperature reduction of at least 20 °C compared to vanillyl alcohol and 4-hydroxybenzyl alcohol under comparable conditions, enabling more sustainable and cost-effective experimental designs.

Non-Cytotoxic Probe for Antimycobacterial Mechanism Studies

For research on the mechanism of action of antimycobacterial neolignans, 2-phenoxy-1-phenylethanol offers a critical advantage as a non-cytotoxic metabolite of LS-2, showing no GSH induction or lipid peroxidation at concentrations up to 1 mM in rat hepatocytes [1]. This contrasts with the parent compound LS-2, which exhibits very weak cytotoxicity, allowing researchers to isolate antimicrobial effects from confounding toxicity signals.

Solvent and Temperature Optimization for Supported Metal Catalysts

2-Phenoxy-1-phenylethanol serves as an exceptionally sensitive probe substrate for optimizing catalytic hydrogenolysis conditions, with conversion ranging from 46.6% to 98.5% over a 40 °C temperature window and varying by >20 percentage points depending on solvent polarity (ethanol/2-propanol vs. tert-butanol/1-propanol) [1]. This pronounced responsiveness makes it a superior choice over guaiacol for systematic studies of solvent and temperature effects on C–O bond cleavage.

Application
Selection Property
Validation Focus
Catalytic transfer hydrogenolysis to cyclohexanol/ethylbenzene
Cα–OH enabled dehydrogenation pathway
Monomer yield and selectivity with bimetallic catalysts
Electrocatalytic quinoline synthesis from lignin feedstocks
β‑O‑4 cleavage and C–N coupling capability
N‑heterocycle selectivity in one‑pot electrochemical process
Low‑energy lignin model depolymerization
High reactivity at mild temperature (120°C)
Conversion and product distribution under reduced thermal input
Antimycobacterial agent mechanism‑of‑action research
Metabolite with reported lower cytotoxicity
Antimicrobial endpoints without confounding oxidative stress signals
Catalyst condition screening using model substrate
Pronounced sensitivity to solvent and temperature
Conversion window and selectivity tuning over reaction parameters

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